Milademetan tosylate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Milademetan involves multiple steps, including the formation of a dispiropyrrolidine core. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired stereochemistry and purity of the final product . Industrial production methods for Milademetan are designed to optimize yield and scalability, often involving advanced techniques such as continuous flow synthesis and high-throughput screening .
化学反応の分析
Milademetan undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s stability and reactivity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various analogs with different functional groups .
科学的研究の応用
Milademetan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the interactions between MDM2 and p53, providing insights into the design of new inhibitors.
作用機序
Milademetan exerts its effects by binding to the MDM2 protein, thereby preventing MDM2 from interacting with p53. This inhibition leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells . The molecular targets and pathways involved include the p53 signaling pathway, which plays a crucial role in maintaining genomic stability and preventing tumor development .
類似化合物との比較
Milademetan is unique among MDM2 inhibitors due to its high selectivity and potency. Similar compounds include:
Nutlin-3: Another MDM2 inhibitor that also disrupts the MDM2-p53 interaction but has different pharmacokinetic properties.
Idasanutlin: A potent MDM2 inhibitor with a similar mechanism of action but distinct chemical structure.
Navtemadlin: An MDM2 inhibitor currently in clinical trials, known for its efficacy in specific cancer types
Milademetan stands out due to its favorable pharmacokinetic profile and ability to induce a robust p53 response in various cancer models .
生物活性
Milademetan tosylate hydrate, also known as DS-3032b, is a potent and selective inhibitor of the murine double minute 2 (MDM2) protein, which plays a critical role in regulating the tumor suppressor protein p53. This compound has garnered attention for its potential antitumor activity across various malignancies due to its ability to restore p53 signaling, leading to increased apoptosis in cancer cells.
Milademetan functions by binding to MDM2, preventing its interaction with p53. This inhibition leads to the stabilization and activation of p53, which is crucial for inducing cell cycle arrest and apoptosis in tumor cells. The mechanism can be summarized as follows:
- Inhibition of MDM2-p53 Interaction : Milademetan binds to MDM2, blocking its ability to degrade p53.
- Restoration of p53 Function : The stabilization of p53 allows for the transcription of target genes involved in cell cycle regulation and apoptosis.
- Induction of Tumor Cell Apoptosis : The active p53 leads to increased expression of pro-apoptotic factors and cell cycle inhibitors, promoting cancer cell death.
In Vitro Studies
In laboratory settings, milademetan has demonstrated the following biological activities:
- Gene Expression Modulation : Treatment with milademetan induces the expression of CDKN1A (p21), BAX, and MDM2 itself, stabilizing TP53 in neuroblastoma cells with wild-type TP53. This results in G1 cell cycle arrest and apoptosis .
- Cell Viability : In neuroblastoma models, milademetan significantly inhibits cell viability, proliferation, and migration in a dose-dependent manner (0-2000 nM) regardless of MYCN status .
In Vivo Studies
Milademetan's efficacy has been evaluated in mouse xenograft models:
- Tumor Growth Inhibition : In mice with xenografted neuroblastoma cells possessing functional TP53, oral administration of milademetan at 50 mg/kg resulted in delayed tumor growth and improved overall survival rates .
Clinical Trials
Milademetan has been subjected to multiple clinical trials to assess its safety and efficacy in humans:
Phase I Trials
A comprehensive phase I study involved 107 patients with advanced solid tumors or lymphomas. Key findings include:
- Dosing Schedule : The recommended dosing schedule was established at 260 mg once daily for three days followed by a break (3/14 days) .
- Adverse Events : Common grade 3/4 drug-related adverse events included thrombocytopenia (29%), neutropenia (15%), and anemia (13%) at higher doses .
- Efficacy Results : The disease control rate was reported at 45.8%, with a median progression-free survival of 4 months across all cohorts. Notably, patients with dedifferentiated liposarcomas showed a higher disease control rate of 58.5% .
Summary of Clinical Data
Study Phase | Patient Population | Dose Schedule | Disease Control Rate | Median PFS |
---|---|---|---|---|
Phase I | 107 patients | 260 mg QD (3/14 days) | 45.8% | 4 months |
Subgroup | Dedifferentiated Liposarcoma | Same as above | 58.5% | 7.2 months |
特性
InChI |
InChI=1S/C30H34Cl2FN5O4.C7H8O3S.H2O/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10);1H2/t16-,20+,21+,23-,30-;;/m1../s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJOGWGXMTUHPW-CIPNXXNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44Cl2FN5O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。